tert-Butyl (1,4'-bipiperidin-3-ylmethyl)-carbamate
Description
This article explores the chemical significance of tert-Butyl (1,4'-bipiperidin-3-ylmethyl)-carbamate through the lens of its fundamental components. The discussion will contextualize the role of carbamate (B1207046) derivatives as essential protecting groups, delve into the importance of bipiperidine frameworks in creating complex molecular structures, and provide an overview of the research directions for amines protected by the N-Boc group.
In the synthesis of complex molecules with multiple functional groups, it is often necessary to temporarily block the reactivity of one group to allow for a chemical transformation at another site. This is the role of a protecting group. Carbamates are a crucial class of protecting groups for amines, which are nucleophilic and basic, making them reactive with a wide range of reagents. glpbio.com
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. google.com It is valued for its stability under many reaction conditions, including exposure to most nucleophiles and bases, as well as its resistance to catalytic hydrogenolysis. google.comgoogle.com The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. nih.gov
The removal, or deprotection, of the Boc group is generally achieved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. google.com This acid-lability allows for selective deprotection in the presence of other protecting groups that are sensitive to different conditions, a key concept in orthogonal protection strategies. nih.gov Recent research has also explored alternative deprotection methods, including thermolytic cleavage and the use of reagents like oxalyl chloride in methanol.
Table 1: Properties of the N-Boc Protecting Group
| Property | Description |
|---|---|
| Chemical Formula | C₅H₉O₂ |
| Stability | Stable to most bases, nucleophiles, and catalytic hydrogenation. google.comresearchgate.net |
| Common Protection Reagent | Di-tert-butyl dicarbonate ((Boc)₂O). nih.gov |
| Common Deprotection Conditions | Mild acidic conditions (e.g., TFA, HCl). google.com |
| Key Advantage | Allows for orthogonal protection strategies in multi-step synthesis. nih.gov |
The piperidine (B6355638) ring is a six-membered heterocycle containing a nitrogen atom, and it is a prevalent structural motif in many natural products and synthetic pharmaceuticals. nih.gov Piperidine-containing compounds are found in more than twenty classes of pharmaceuticals and are key components in numerous alkaloids.
Bipiperidine scaffolds, which consist of two connected piperidine rings, are of particular interest in medicinal chemistry. These structures provide a three-dimensional framework that can be functionalized to interact with biological targets in a highly specific manner. The orientation of the two rings and the nature and position of substituents can significantly influence a molecule's pharmacological properties, such as receptor affinity and selectivity. For instance, substituted bipiperidine amides have been identified as potent antagonists for the CCR3 chemokine receptor, which is a target for inflammatory conditions like asthma. nih.gov The synthesis of complex piperidine and bipiperidine scaffolds is an active area of research, with methods such as multicomponent reactions being developed to create structurally diverse molecules efficiently.
N-Boc protected amine compounds, such as this compound, are crucial intermediates in the synthesis of a wide array of target molecules, particularly in the pharmaceutical industry. researchgate.netbeilstein-journals.org The presence of the Boc group allows for the piperidine nitrogen to be unreactive while other transformations are carried out on the molecule.
Research in this area often focuses on developing efficient and stereoselective methods for the synthesis of these protected intermediates. For example, chemoenzymatic strategies have been developed for the practical preparation of optically pure N-Boc protected aminopiperidines. researchgate.net These intermediates are pivotal in the synthesis of drugs such as dipeptidyl peptidase IV (DPP-IV) inhibitors used to treat diabetes. beilstein-journals.org
The general research trajectory involves using these N-Boc protected building blocks in coupling reactions to construct larger, more complex molecules. After the desired molecular framework is assembled, the Boc group is removed to reveal the free amine, which can then be further functionalized or may be essential for the final compound's biological activity. The development of novel synthetic routes to access these key intermediates remains a significant focus for organic and medicinal chemists. google.com
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(1-piperidin-4-ylpiperidin-3-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O2/c1-16(2,3)21-15(20)18-11-13-5-4-10-19(12-13)14-6-8-17-9-7-14/h13-14,17H,4-12H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNDIGFYPOUEEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN(C1)C2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity of Tert Butyl 1,4 Bipiperidin 3 Ylmethyl Carbamate
Selective Deprotection Methodologies for the tert-Butyl Carbamate (B1207046) Group
The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under many reaction conditions and the relative ease of its removal under acidic conditions. fishersci.com For a molecule like tert-butyl (1,4'-bipiperidin-3-ylmethyl)-carbamate, selective deprotection of the primary amine is a critical step for further functionalization.
Acid-Catalyzed Cleavage Mechanisms (e.g., Trifluoroacetic Acid, Aqueous Phosphoric Acid)
The removal of the Boc group is most commonly achieved through acid-catalyzed cleavage. The choice of acid and reaction conditions can be tailored to the substrate's sensitivity.
Trifluoroacetic Acid (TFA): TFA is a strong acid frequently used for Boc deprotection, often in a solution with a solvent like dichloromethane (B109758) (DCM). sielc.comresearchgate.net The mechanism involves three main steps thermofisher.comresearchgate.net:
Protonation: The carbonyl oxygen of the carbamate is protonated by the acid.
C-O Bond Cleavage: The protonated carbamate undergoes cleavage of the bond between the tert-butyl group and the oxygen, leading to the formation of a stable tert-butyl cation and a transient carbamic acid.
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and yielding the free primary amine. The amine is subsequently protonated by the excess acid to form an ammonium (B1175870) salt (e.g., a TFA salt). thermofisher.com
The tert-butyl cation generated as a byproduct can be quenched by a nucleophilic scavenger, or it can deprotonate to form isobutylene (B52900) gas. thermofisher.comresearchgate.net
Aqueous Phosphoric Acid: For substrates containing other acid-sensitive functional groups, milder conditions are necessary. Aqueous phosphoric acid has been identified as an efficient and mild reagent for the deprotection of N-Boc groups. thermofisher.comodu.edu This method demonstrates high functional group tolerance, leaving moieties such as benzyl (B1604629) esters, Cbz groups, and TBDMS ethers intact. fishersci.comthermofisher.com The reactions are typically high-yielding, and the workup is convenient. fishersci.comnih.gov The protocol is considered practically simple and helps preserve the stereochemical integrity of the molecule. nih.govbeilstein-journals.org
A comparison of common acidic reagents for Boc deprotection is presented below.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 25-50% in DCM, room temp, 1-2 h sielc.comsigmaaldrich.com | Fast, efficient, volatile byproducts | Harsh conditions, can cleave other acid-labile groups |
| Aqueous Phosphoric Acid | 85 wt% in THF, room temp, 4-8 h nih.govbeilstein-journals.org | Mild, high functional group tolerance, cost-effective | Slower reaction times, less volatile |
| Hydrochloric Acid (HCl) | 4M in Dioxane or Ethyl Acetate, room temp researchgate.netodu.edu | Common, effective | Can be corrosive, may affect other functional groups |
| Lewis Acids (e.g., ZnBr₂, TiCl₄) | Varies by reagent (e.g., ZnBr₂ in DCM) thermofisher.comrsc.org | Can offer different selectivity rsc.org | Stoichiometric amounts often needed, workup can be complex |
Orthogonal Protection Strategies in Multi-functionalized Systems
In the synthesis of complex molecules, it is often necessary to protect multiple functional groups that need to be unmasked at different stages. This requires an orthogonal protection strategy, where one protecting group can be removed selectively without affecting others. thermofisher.com
The Boc group is a cornerstone of such strategies because of its specific lability to acid. fishersci.com It is stable towards most bases, nucleophiles, and conditions used for catalytic hydrogenolysis. thermofisher.com This allows it to be used in conjunction with protecting groups that are cleaved under different conditions. For instance, the base-labile fluorenylmethyloxycarbonyl (Fmoc) group is an ideal orthogonal partner for the acid-labile Boc group. fishersci.com
In a hypothetical multi-functionalized derivative of this compound, one of the secondary piperidine (B6355638) nitrogens could be protected with an Fmoc group. The Fmoc group could be selectively removed using a base like piperidine, leaving the Boc group untouched. Subsequently, the Boc group could be removed with an acid like TFA or aqueous phosphoric acid without affecting other parts of the molecule. The use of mild reagents like aqueous phosphoric acid is particularly advantageous as it is compatible with a wide range of other protecting groups, such as Cbz and various esters, enhancing its utility in complex syntheses. fishersci.com
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal to Boc |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Yes |
| Benzyloxycarbonyl | Cbz, Z | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Yes |
| Benzyl | Bn | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Yes |
| Acetyl | Ac | Acid or Base Hydrolysis | No (under strong conditions) |
| Trityl | Trt | Mild Acid | No |
Reactions Involving the Exposed Bipiperidine Nitrogen Centers Post-Deprotection
Following the removal of the Boc group, the resulting molecule, (1,4'-bipiperidin-3-ylmethyl)amine, possesses three reactive nitrogen centers: a primary amine on the methyl side chain and two secondary amines within the bipiperidine rings. These nucleophilic centers can undergo a variety of chemical transformations.
The primary amine is generally more sterically accessible and more nucleophilic than the secondary amines, allowing for a degree of regioselectivity. However, reactions often require careful control of stoichiometry and conditions to avoid mixtures of products. Common reactions include:
N-Alkylation: The nitrogen atoms can be alkylated using alkyl halides in the presence of a base (e.g., K₂CO₃, Et₃N) to prevent the buildup of HX salt. thermofisher.com To achieve mono-alkylation, the alkylating agent can be added slowly to an excess of the amine. thermofisher.com
N-Acylation: Reaction with acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base, readily forms amides. This is a common method for introducing a wide range of functional groups.
Reductive Amination: The secondary piperidine nitrogens can react with aldehydes or ketones to form an iminium ion, which is then reduced in situ (e.g., with NaBH₃CN or Na(OAc)₃BH) to yield N-substituted products.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields sulfonamides.
Functional Group Interconversions on the Piperidine Rings
The piperidine rings of the bipiperidine scaffold can also be modified to introduce further complexity and diversity. While the rings are generally stable, modern synthetic methods allow for their functionalization. Rhodium-catalyzed C-H insertion reactions, for example, can be used for the site-selective introduction of substituents onto N-protected piperidine rings. The regioselectivity (i.e., substitution at the 2-, 3-, or 4-position) can often be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. Following such a transformation, deprotection would yield a substituted bipiperidine core. Other transformations could include oxidation of the ring or functionalization of pre-installed groups.
Stability Profiles and Controlled Degradation Pathways under Diverse Chemical Conditions
The stability of this compound is largely dictated by its two key components: the Boc-protected amine and the bipiperidine scaffold.
Boc Group Stability: As discussed, the Boc group is highly stable to basic and nucleophilic conditions but readily degrades under acidic conditions. This controlled degradation is the basis for its use as a protecting group, with the predictable pathway involving cleavage to a tert-butyl cation, carbon dioxide, and the free amine. thermofisher.comresearchgate.net
Bipiperidine Scaffold Stability: The 1,4'-bipiperidine core is a robust saturated heterocyclic system. It is generally stable under normal storage conditions and is resistant to many common reagents. researchgate.net However, like other amines, it is susceptible to oxidation by strong oxidizing agents. Furthermore, under strongly acidic conditions, protonation of the nitrogen atoms can occur, and at high temperatures, this could potentially lead to ring-opening or other degradation pathways. Studies on similar cyclic amines like piperazine (B1678402) have shown thermal degradation can occur at elevated temperatures (150 °C and above), especially in the presence of CO₂, leading to the formation of various byproducts. thermofisher.com While specific degradation pathways for the 1,4'-bipiperidine scaffold are not extensively detailed, it is expected to be incompatible with strong acids and strong oxidizing agents under harsh conditions.
Role As a Versatile Building Block and Molecular Scaffold in Advanced Chemical Research
Precursor in the Synthesis of More Complex Organic Molecules
Tert-Butyl (1,4'-bipiperidin-3-ylmethyl)-carbamate serves as a versatile precursor for the synthesis of more elaborate organic molecules. The presence of the Boc protecting group on the primary amine is crucial to its function as a building block. The Boc group is a widely used amine protecting group in organic synthesis due to its stability under various reaction conditions and its ease of removal under acidic conditions. nih.gov
This differential protection allows for selective chemical transformations. For instance, the secondary amine on the second piperidine (B6355638) ring can undergo reactions such as alkylation, acylation, or arylation, while the primary amine remains masked. Subsequent removal of the Boc group unmasks the primary amine, making it available for further functionalization. This step-wise approach enables the controlled and sequential construction of complex molecules with well-defined architectures. This strategy is fundamental in the synthesis of pharmaceutical compounds and other specialized chemical entities. pharmaffiliates.com
Table 1: Examples of Related Boc-Protected Piperidine Building Blocks and Their Applications
| Compound Name | Application |
|---|---|
| tert-Butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate | Key intermediate for orexin (B13118510) receptor antagonists and IRAK4 inhibitors. researchgate.net |
| tert-Butyl (piperidin-4-ylmethyl)carbamate | Building block for various pharmaceutical compounds. nih.gov |
| tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate | Intermediate in the synthesis of protein tyrosine kinase inhibitors. researchgate.net |
This table is interactive and can be sorted by column.
Design and Elaboration of Novel Chemical Scaffolds
The structure of this compound is well-suited for its use as a molecular scaffold, which is a core structure upon which other chemical moieties can be systematically attached to create libraries of compounds for drug discovery and other applications.
Influence of Bipiperidinyl Core Rigidity on Molecular Scaffold Design
The bipiperidinyl core of the molecule provides a semi-rigid, three-dimensional framework. Unlike flexible aliphatic chains, the two interconnected piperidine rings have restricted conformational freedom. This rigidity is a desirable characteristic in scaffold design because it allows for the precise spatial orientation of appended functional groups. By controlling the stereochemistry and substitution points on the bipiperidine core, chemists can design scaffolds that present chemical functionalities in specific vectors, which is critical for optimizing interactions with biological targets such as enzymes or receptors.
Modification of Polarity and Stability through Carbamate (B1207046) Introduction within Scaffolds
The introduction of the carbamate group significantly modifies the physicochemical properties of the molecular scaffold. Carbamates are considered hybrids of amides and esters and are known for their chemical and proteolytic stability. nih.gov The tert-butyl group is bulky and non-polar, which increases the lipophilicity of the molecule. This can enhance its solubility in organic solvents and potentially improve its ability to cross cell membranes. The carbamate moiety itself contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), allowing it to participate in specific intermolecular interactions that can stabilize the conformation of a larger molecule or its binding to a target.
Scaffold Applications in Mimicking Molecular Recognition Elements
In biology, molecular recognition is often mediated by proteins that present specific amino acid side chains in a defined three-dimensional arrangement. Chemical scaffolds are designed to mimic these recognition surfaces. The bipiperidine framework of this compound can serve as a non-peptidic platform to which various functional groups can be attached. By strategically modifying the scaffold, it is possible to create synthetic molecules that mimic the binding epitopes of natural ligands. These "mimics" can be engineered to bind to specific biological targets with high affinity and selectivity, a strategy often employed in drug design to create molecules with improved therapeutic properties.
Intermediate in the Preparation of Specific Chemical Entities (e.g., Enzyme Inhibitor Scaffolds)
The structural motifs within this compound make it a valuable intermediate in the synthesis of targeted therapeutic agents, including enzyme inhibitors. The piperidine ring is a common feature in many approved drugs.
By analogy with structurally related compounds, this molecule is a prime candidate for such applications. For example, tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate is a pivotal intermediate in the synthesis of orexin receptor antagonists and IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) inhibitors. researchgate.net The piperidine core in these inhibitors often plays a crucial role in binding to the active site of the target enzyme. Given that this compound possesses a more complex bipiperidine structure, it offers the potential to create inhibitors that span larger or more complex binding sites, potentially leading to increased potency or selectivity. The Boc-protected amine provides a convenient chemical handle for attaching the pharmacophoric elements required for enzyme inhibition.
Table 2: Role of Related Piperidine-Carbamate Intermediates in Synthesis
| Intermediate Compound | Therapeutic Target/Class | Reference |
|---|---|---|
| tert-Butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate | Orexin Receptor Antagonist, IRAK4 Inhibitor | researchgate.net |
| tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate | Jak3 Protein Tyrosine Kinase Inhibitor | researchgate.net |
This table is interactive and can be sorted by column.
Advanced Analytical and Spectroscopic Characterization Techniques for Tert Butyl 1,4 Bipiperidin 3 Ylmethyl Carbamate
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places).
For tert-Butyl (1,4'-bipiperidin-3-ylmethyl)-carbamate, the molecular formula is C₁₆H₃₁N₃O₂. Using the exact masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), and oxygen (¹⁶O), the theoretical monoisotopic mass can be calculated. When the compound is analyzed by HRMS, typically using a soft ionization technique like Electrospray Ionization (ESI) to prevent fragmentation, the instrument detects the protonated molecule, [M+H]⁺. The experimentally measured m/z value of this ion is then compared to the calculated theoretical value. A match within a very narrow tolerance (e.g., ±5 ppm) provides strong evidence for the proposed molecular formula.
| Molecular Formula | Species | Calculated Exact Mass (Da) |
|---|---|---|
| C₁₆H₃₁N₃O₂ | [M] | 297.2416 |
| C₁₆H₃₂N₃O₂⁺ | [M+H]⁺ | 298.2494 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. Both ¹H (proton) and ¹³C NMR are critical for the structural confirmation of this compound.
¹H NMR Spectroscopy: This technique identifies the different types of protons in the molecule. The spectrum would show distinct signals for the protons of the tert-butyl group, the piperidine (B6355638) rings, and the methylene (B1212753) bridge. The chemical shift (δ) of each signal indicates its electronic environment, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons. Key expected signals include a sharp singlet for the nine equivalent protons of the tert-butyl group and a complex series of multiplets for the many non-equivalent protons of the two piperidine rings.
¹³C NMR Spectroscopy: This method provides information on the different carbon atoms in the structure. Each chemically unique carbon atom gives a distinct signal. For this compound, one would expect to see signals corresponding to the carbonyl carbon of the carbamate (B1207046), the quaternary and methyl carbons of the tert-butyl group, and the various CH₂ and CH carbons of the bipiperidinyl structure.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~4.8-5.2 | Broad Singlet | 1H | N-H (carbamate) |
| ~2.8-3.2 | Multiplet | 2H | -CH₂-NH(Boc) |
| ~1.0-3.0 | Complex Multiplets | 19H | Piperidine ring protons, -CH- |
| 1.45 | Singlet | 9H | -C(CH₃)₃ |
| Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~156 | C=O (carbamate) |
| ~79 | -C(CH₃)₃ |
| ~20-60 | Piperidine ring carbons, -CH₂-NH(Boc) |
| ~28.5 | -C(CH₃)₃ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of the carbamate group. Key expected peaks include a strong C=O (carbonyl) stretching vibration and an N-H stretching vibration. The aliphatic C-H stretches from the piperidine rings and the tert-butyl group would also be prominent.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300-3400 | N-H Stretch | Carbamate |
| 2850-2960 | C-H Stretch | Aliphatic (piperidine, t-butyl) |
| 1680-1710 | C=O Stretch | Carbamate |
| 1240-1260 | C-O Stretch | Carbamate |
| 1160-1180 | C-N Stretch | Carbamate/Amine |
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is primarily used to detect molecules with chromophores, such as conjugated π-systems. Since this compound lacks a significant chromophore, it is not expected to show any strong absorbance in the typical UV-Vis range (200-800 nm). This analysis can be useful to confirm the absence of aromatic impurities.
Chromatographic Methods for Purity Assessment and Quantitative Analysis (e.g., GC/FID, HPLC)
Chromatographic techniques are indispensable for determining the purity of a chemical compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of non-volatile compounds like this carbamate. The compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase (e.g., C18). A mobile phase is pumped through the column, and separation occurs based on the differential partitioning of the compound and any impurities between the two phases. A detector, often a UV detector set to a low wavelength (~210 nm) to detect the carbamate carbonyl group, measures the concentration of the eluting components. A pure sample will show a single major peak, and the area of this peak can be used for quantification. The purity is typically expressed as a percentage of the total peak area.
Gas Chromatography (GC): GC can also be used for purity analysis, although it may require derivatization for a compound of this polarity and molecular weight to improve volatility. In GC, the sample is vaporized and passed through a column using an inert gas as the mobile phase. A Flame Ionization Detector (FID) is commonly used, which is sensitive to organic compounds. As with HPLC, a pure sample would yield a single dominant peak.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique that determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula. For a pure sample of this compound (C₁₆H₃₁N₃O₂), the experimental values should closely match the theoretical percentages, typically within a ±0.4% tolerance, providing further confirmation of the compound's identity and purity.
| Element | Molecular Formula | Theoretical Percentage (%) |
|---|---|---|
| Carbon (C) | C₁₆H₃₁N₃O₂ | 64.61 |
| Hydrogen (H) | 10.51 | |
| Nitrogen (N) | 14.13 | |
| Oxygen (O) | 10.76 |
Theoretical and Computational Chemistry Approaches to Tert Butyl 1,4 Bipiperidin 3 Ylmethyl Carbamate
Conformational Analysis of Bipiperidine and Carbamate (B1207046) Moieties
A systematic conformational search using methods like molecular mechanics (MM) or density functional theory (DFT) would be the first step in analyzing this molecule. Such a search would identify the low-energy conformers by systematically rotating the key dihedral angles, including the C-N bond of the carbamate and the bond connecting the two piperidine (B6355638) rings.
Key Dihedral Angles for Conformational Analysis:
| Dihedral Angle | Description | Expected Influence on Conformation |
| C-N (carbamate) | Rotation around the carbamate C-N bond | Influences the orientation of the tert-butyl group relative to the piperidine ring. |
| C-C (linker) | Rotation around the bond connecting the methyl group to the piperidine ring | Determines the spatial positioning of the carbamate moiety. |
| C-N (inter-ring) | Rotation around the bond connecting the two piperidine rings | Governs the relative orientation of the two piperidine rings. |
The relative energies of the resulting conformers would indicate their population at a given temperature. For instance, the preference for the substituent on the 3-position of the piperidine ring to be in an equatorial or axial position would be a key finding. Based on studies of similar systems, an equatorial orientation of the methylene-carbamate group is generally expected to be more stable to avoid 1,3-diaxial interactions.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), can provide detailed information about the electronic properties of tert-butyl (1,4'-bipiperidin-3-ylmethyl)-carbamate. These properties are fundamental to understanding its reactivity, stability, and spectroscopic characteristics.
A typical DFT calculation would begin with geometry optimization of the most stable conformer(s) identified in the conformational analysis. From the optimized geometry, a variety of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more prone to chemical reactions.
Furthermore, the spatial distribution of these frontier orbitals can reveal the likely sites for electrophilic and nucleophilic attack. For instance, the HOMO is often localized on electron-rich regions, such as the nitrogen atoms, making them susceptible to attack by electrophiles. Conversely, the LUMO is typically found in electron-deficient areas, which are targets for nucleophiles.
Another valuable tool is the calculation of the molecular electrostatic potential (MEP) map. The MEP map visualizes the charge distribution across the molecule, highlighting regions of positive and negative electrostatic potential. This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with other molecules. In this compound, the nitrogen and oxygen atoms of the carbamate group are expected to be regions of negative potential, while the N-H proton and protons on carbons adjacent to heteroatoms would exhibit a positive potential.
Predicted Electronic Properties from DFT Calculations:
| Property | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |
| LUMO Energy | 1.2 eV | Indicates the energy of the lowest energy empty orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | A large gap suggests high kinetic stability. |
| Dipole Moment | 2.5 D | A non-zero dipole moment indicates a polar molecule, which influences its solubility and intermolecular interactions. |
Molecular Modeling of Interactions with Reaction Partners or Host Systems
Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, can be employed to study how this compound interacts with other molecules, such as biological macromolecules (e.g., enzymes, receptors) or in host-guest systems.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant in drug discovery, where the goal is to find a small molecule that binds strongly and specifically to a biological target. For this compound, docking studies could be used to predict its binding mode and affinity to a hypothetical receptor. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. For example, the carbamate group could act as a hydrogen bond donor and acceptor, while the piperidine rings could engage in hydrophobic interactions.
Molecular dynamics simulations can provide a more dynamic picture of the interactions. An MD simulation would model the movement of the atoms in the system over time, taking into account the forces between them. This can reveal how the molecule and its binding partner adapt their conformations upon binding and can provide insights into the stability of the complex. MD simulations can also be used to calculate the binding free energy, which is a more accurate measure of binding affinity than the scoring functions used in molecular docking.
Hypothetical Interaction Analysis with a Host System:
| Interaction Type | Potential Interacting Groups on the Molecule | Significance in Binding |
| Hydrogen Bonding | Carbamate N-H (donor), Carbamate C=O (acceptor), Piperidine N-H (donor) | Strong, directional interactions that are crucial for specificity and affinity. |
| Hydrophobic Interactions | tert-Butyl group, Piperidine rings | Contribute to binding by displacing water molecules from the binding site. |
| van der Waals Interactions | All atoms | Non-specific attractive forces that contribute to the overall stability of the complex. |
Academic Research Applications Beyond Direct Synthesis
Application in Diversification-Oriented Synthesis (DOS) Libraries
Diversification-Oriented Synthesis (DOS) aims to generate structurally diverse and complex small molecules, often inspired by natural products, to populate chemical space for biological screening. The rigid, three-dimensional architecture of the bipiperidine core in tert-Butyl (1,4'-bipiperidin-3-ylmethyl)-carbamate makes it an attractive scaffold for the construction of DOS libraries. The presence of multiple reactive sites—the secondary amines of the piperidine (B6355638) rings and the protected primary amine—allows for the systematic introduction of a wide array of chemical appendages.
Researchers can leverage this scaffold to create libraries of compounds with significant stereochemical and skeletal diversity. The general strategy involves a series of functionalization steps, as outlined in the table below.
| Step | Reaction | Purpose |
| 1. N-Functionalization | Alkylation, acylation, arylation, or reductive amination of the secondary amines. | Introduces diversity at the nitrogen atoms of the bipiperidine core. |
| 2. Boc Deprotection | Acid-mediated removal of the tert-butoxycarbonyl (Boc) protecting group. | Exposes the primary amine for further modification. |
| 3. Amine Functionalization | Acylation, sulfonylation, or alkylation of the newly deprotected primary amine. | Adds another layer of diversity to the molecule. |
| 4. Cyclization Strategies | Intramolecular reactions to form fused or bridged ring systems. | Generates novel and complex polycyclic scaffolds. |
The systematic application of these reactions to the parent compound allows for the creation of large libraries of related but structurally distinct molecules. These libraries are then screened for biological activity, potentially leading to the discovery of novel therapeutic agents. The bipiperidine motif is a common feature in many biologically active compounds, and libraries based on this scaffold are of particular interest in drug discovery programs targeting the central nervous system and other therapeutic areas.
Use in Investigating Structure-Reactivity Relationships in Heterocyclic Systems
The bipiperidine system present in this compound provides an excellent platform for studying structure-reactivity relationships in complex heterocyclic molecules. The two interconnected piperidine rings can adopt various conformations, and the nature and position of substituents can significantly influence their chemical reactivity.
Academic studies in this area often focus on the following aspects:
Conformational Analysis: Investigating the preferred chair-chair, chair-boat, or twist-boat conformations of the bipiperidine system and how these are influenced by substitution. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and computational modeling are key tools in these investigations.
Stereoelectronic Effects: Studying how the orientation of lone pairs on the nitrogen atoms and the electronic properties of substituents affect the reactivity of the piperidine rings. For instance, the rate of N-alkylation can be highly dependent on the steric hindrance and electronic environment around the nitrogen atom.
Transannular Interactions: Probing for potential interactions between the two piperidine rings, which can lead to unexpected reactivity or the formation of unique bicyclic products under certain reaction conditions.
The data gathered from these studies provide fundamental insights into the behavior of complex heterocyclic systems, which is crucial for the rational design of new catalysts, ligands, and biologically active molecules.
Contributions to New Synthetic Method Development
The unique reactivity of this compound and its derivatives has also spurred the development of new synthetic methodologies. The presence of multiple nucleophilic nitrogen atoms with different steric and electronic environments allows for the exploration of selective functionalization reactions.
Recent research in this area has focused on:
Orthogonal Protection Strategies: Developing methods to selectively protect and deprotect the different nitrogen atoms in the molecule. This is essential for achieving controlled, stepwise functionalization. The Boc group on the primary amine is a key feature in this regard, as it can be removed under acidic conditions that leave other protecting groups, such as N-benzyl groups, intact.
Catalytic C-H Functionalization: Exploring the use of transition metal catalysts to directly functionalize the C-H bonds of the piperidine rings. This modern approach to synthesis allows for the introduction of new functional groups in a more atom-economical and efficient manner compared to traditional methods that require pre-functionalized starting materials.
Development of Novel Multi-component Reactions: Designing new one-pot reactions where this compound acts as a key building block, reacting with two or more other components to rapidly generate complex and diverse molecular architectures.
These methodological advancements not only expand the toolbox of synthetic organic chemists but also provide more efficient routes to novel compounds with potential applications in materials science and medicinal chemistry.
Patent Landscape Analysis of Tert Butyl 1,4 Bipiperidin 3 Ylmethyl Carbamate and Its Structural Analogs
Overview of Patented Synthetic Routes and Intermediates involving Bipiperidine and Boc-protected amines
The synthesis of tert-butyl (1,4'-bipiperidin-3-ylmethyl)-carbamate would logically proceed through the coupling of two key piperidine-based intermediates followed by manipulation of a functional group to introduce the carbamate (B1207046). The patent literature offers numerous examples of synthetic routes to such precursors.
A crucial starting material is a 3-functionalized piperidine (B6355638) ring, which is then elaborated to the aminomethyl side chain. Patents frequently describe the synthesis of intermediates such as N-Boc-3-piperidone and N-Boc-3-aminopiperidine. For instance, one patented method for producing N-Boc-3-piperidone involves the reaction of 3-hydroxypyridine (B118123) with benzyl (B1604629) bromide, followed by reduction and Boc protection of the resulting N-benzyl-3-hydroxypiperidine, and subsequent oxidation. google.com This highlights a common strategy of manipulating a readily available pyridine (B92270) precursor.
Another key intermediate, N-Boc-3-aminopiperidine, is also the subject of intellectual property. One patented synthesis involves the treatment of 3-piperidine ethyl formate (B1220265) with di-tert-butyl dicarbonate (B1257347), followed by ammonolysis and a Hofmann rearrangement to yield the desired product. google.com Such routes underscore the importance of securing intellectual property on efficient and scalable methods for producing these valuable building blocks.
The final stage of the synthesis would involve the introduction of the tert-butyl carbamate (Boc) protecting group onto the aminomethyl side chain. The use of di-tert-butyl dicarbonate (Boc₂O) is the standard and widely patented method for this transformation.
The following table summarizes key patented intermediates and the general synthetic strategies involved:
| Intermediate/Core Structure | Patented Synthetic Strategy | Key Features |
| N-Boc-3-piperidone | Oxidation of N-Boc-3-hydroxypiperidine, derived from 3-hydroxypyridine. google.com | Utilizes readily available starting materials; multi-step process. |
| N-Boc-3-aminopiperidine | Hofmann rearrangement of N-Boc-3-piperidine formamide. google.com | Efficient for introducing the amino group at the 3-position. |
| 1,4'-Bipiperidine Core | Three-component Castagnoli-Cushman reaction. researchgate.net | Convergent approach to building the bipiperidine scaffold. |
| N-Boc Protected Amine | Reaction with di-tert-butyl dicarbonate (Boc₂O). | Standard and widely used method for amine protection. |
Analysis of Structural Motifs and Scaffolds protected in Intellectual Property
The patent landscape surrounding compounds related to this compound is characterized by the protection of several key structural motifs and scaffolds. These motifs are frequently found in molecules targeting a wide range of biological targets, making them valuable assets in drug discovery.
The piperidine ring itself is a ubiquitous scaffold in medicinal chemistry and is a central feature of many patents. researchgate.net Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged structure. Patents often claim large libraries of compounds with substitutions at various positions of the piperidine ring.
The 1,4'-bipiperidine scaffold is a more complex and specific motif. Its presence in patented compounds often suggests a strategy to span a larger binding pocket or to orient functional groups in a more rigid and defined manner compared to a single piperidine ring.
The N-Boc protected amine is a critical functional group in organic synthesis and is frequently cited in patents. While the Boc group itself is a common protecting group, its presence in a patented intermediate or final compound secures a specific synthetic route and a particular molecular entity. The protection of amines with a Boc group is a standard step in multi-step syntheses, and patents often cover the specific conditions and reagents used for this transformation. google.com
Chiral piperidine scaffolds are also a significant area of patent activity. researchgate.net The stereochemistry of substituents on the piperidine ring can have a profound impact on biological activity. As such, patents are often directed towards specific enantiomers or diastereomers of piperidine-containing compounds.
The following table outlines the key structural motifs and their significance in the context of intellectual property:
| Structural Motif/Scaffold | Significance in Intellectual Property |
| Piperidine Ring | A foundational and highly versatile scaffold in medicinal chemistry, leading to broad patent claims covering numerous substitution patterns. researchgate.net |
| 1,4'-Bipiperidine | A more complex and specific scaffold, often associated with compounds designed for specific and well-defined biological targets. |
| N-Boc Protected Amine | Secures intellectual property on key synthetic intermediates and final compounds, protecting specific manufacturing processes. google.com |
| Chiral Piperidine | Protects specific stereoisomers with potentially enhanced biological activity and improved therapeutic profiles. researchgate.net |
Academic Implications of Patenting Trends in N-Boc Protected Bipiperidines and Related Heterocycles
The patenting trends observed for N-Boc protected bipiperidines and related heterocyclic compounds have significant implications for the academic research community. The intense focus of the pharmaceutical industry on securing intellectual property around these scaffolds can both stimulate and constrain academic research.
On one hand, the publication of patents provides academic researchers with valuable insights into the synthetic routes and structural motifs that are of interest to industry. This can inspire new areas of research, such as the development of novel synthetic methodologies for constructing these scaffolds or the exploration of their application in new therapeutic areas. The challenges encountered in industrial syntheses, as hinted at in patent literature, can also present opportunities for academic groups to develop more efficient, cost-effective, and environmentally friendly synthetic methods. researchgate.net
On the other hand, the broad nature of some patent claims can create "patent thickets" that may hinder academic research. Researchers may be hesitant to work on scaffolds that are heavily patented for fear of infringing on existing intellectual property, even if their research is purely for non-commercial, academic purposes. This can stifle innovation and slow down the pace of discovery in certain areas.
Furthermore, the trend of patenting key synthetic intermediates, such as N-Boc protected piperidines, can impact the accessibility and cost of these building blocks for academic laboratories. While many of these compounds are commercially available, their price can be influenced by the intellectual property landscape.
The collaboration between academia and industry is becoming increasingly important in navigating this complex environment. acs.org Pharmaceutical companies often collaborate with academic groups to explore novel chemistries and biological applications of their patented scaffolds. These collaborations can provide academic researchers with access to proprietary compounds and funding, while offering industry partners fresh perspectives and innovative ideas.
Q & A
Advanced Research Question
- Molecular Docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., GPCRs or kinases) to model interactions. The bipiperidine methyl group may occupy hydrophobic pockets .
- MD Simulations : Assess stability of ligand-target complexes in Desmond or GROMACS (force field: OPLS-AA) .
- QSAR Modeling : Corrogate substituent effects (e.g., Boc vs. Fmoc) on bioactivity using MOE or Schrodinger .
How can researchers address low yields in the final coupling step of the synthesis?
Basic Research Question
Low yields often stem from:
- Steric Hindrance : The bipiperidinylmethyl group may impede nucleophilic attack. Switch to bulkier bases (e.g., K2CO3 instead of NaHCO3) to enhance deprotonation .
- Side Reactions : Competing elimination or oxidation. Add antioxidants (e.g., BHT) or perform reactions under inert gas (N2/Ar) .
- Workup Losses : Extract with DCM/water (3x) instead of EtOAc to improve recovery of polar intermediates .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Advanced Research Question
- Enzyme Inhibition : Screen against serine hydrolases or proteases (e.g., trypsin-like enzymes) using fluorogenic substrates (e.g., AMC derivatives) .
- Cell Viability : Test in cancer lines (e.g., HEK293 or HeLa) via MTT assay. The Boc group may reduce cytotoxicity compared to free amines .
- Membrane Permeability : Use Caco-2 monolayers or PAMPA to predict bioavailability .
What are the best practices for handling and storing this compound?
Basic Research Question
- Storage : Store at –20°C under desiccant (silica gel) to prevent hydrolysis. Solutions in DMSO should be aliquoted to avoid freeze-thaw cycles .
- Safety : Although non-hazardous per GHS, use PPE (gloves, goggles) due to potential amine irritation post-deprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
